2-(Thiophen-3-yl)benzaldehyde
Description
2-(Thiophen-3-yl)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the 2-position with a thiophen-3-yl group. The thiophene ring, a sulfur-containing heterocycle, introduces electron-rich character due to sulfur’s lone pairs, enhancing reactivity in electrophilic substitution and coordination chemistry. This compound is of interest in organic synthesis, materials science, and agrochemical research due to its dual aromatic systems, which enable applications in ligand design, polymer precursors, and bioactive molecule development .
Properties
IUPAC Name |
2-thiophen-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLJIEBWQYGNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401894 | |
| Record name | 2-(3-thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99902-03-1 | |
| Record name | 2-(3-thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of 2-(Thiophen-3-yl)benzaldehyde may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(3-Thienyl)benzoic acid.
Reduction: 2-(3-Thienyl)benzyl alcohol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(Thiophen-3-yl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)benzaldehyde involves its interaction with various molecular targets and pathways. For example, its antifungal activity is attributed to the disruption of cellular antioxidation systems, targeting components such as superoxide dismutases and glutathione reductase . This disruption leads to oxidative stress and inhibition of fungal growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- Benzaldehyde : The parent compound lacking substituents.
- 2-(Naphthalen-2-yl)benzaldehyde : Replaces the thiophene ring with a naphthalene group, increasing aromatic conjugation .
- 2-(Furan-3-yl)benzaldehyde : Substitutes thiophene with an oxygen-containing furan ring.
Physicochemical Properties
| Property | 2-(Thiophen-3-yl)benzaldehyde | Benzaldehyde | 2-(Naphthalen-2-yl)benzaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | ~202.3 | 106.12 | ~232.3 |
| Aromatic System | Benzene + thiophene | Benzene | Benzene + naphthalene |
| Electron Density | High (S lone pairs) | Moderate | Moderate (extended π-system) |
Note: Data inferred from structural trends; explicit values for this compound require further experimental validation.
Reactivity and Stability
- Electrophilic Substitution : The thiophene moiety directs electrophiles to its α-positions, contrasting with naphthalene’s β-preference . Benzaldehyde lacks this directing effect.
- Oxidation Stability : The aldehyde group in this compound is stabilized by resonance with the thiophene ring, whereas benzaldehyde is prone to autoxidation.
- Coordination Chemistry : Thiophene’s sulfur enhances metal-binding capacity compared to naphthalene or furan derivatives.
Research Findings and Data Analysis
VOC Analysis in Agricultural Contexts
A study comparing VOCs associated with 2-AP identified benzaldehyde as a common component in weakly associated compounds (5/16 overlaps between analyses) . This suggests that substituents like thiophen-3-yl could modulate VOC behavior:
| Analysis Pair | Common VOCs | Overlap Percentage |
|---|---|---|
| Table 4a vs. Table 3 | 9/12 | 75% |
| Table 4b vs. Table 3 | 12/13 | 92.3% |
| Table 4c vs. Table 3 | 5/16 | 31.25% |
Biological Activity
2-(Thiophen-3-yl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring attached to a benzaldehyde moiety. Its chemical structure can be represented as follows:
This compound exhibits unique properties due to the electron-rich nature of the thiophene ring, which can influence its reactivity and interactions with biological targets.
1. Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In a study, the compound demonstrated a strong ability to scavenge free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in cells .
2. Antimicrobial Effects
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro assays revealed that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 50-100 µg/mL, indicating moderate potency .
3. Anti-cancer Potential
One of the most significant areas of interest for this compound is its potential anti-cancer activity. Studies have suggested that it may act as an inhibitor of key signaling pathways involved in tumor growth and proliferation. For instance, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is critical for cell survival and growth in various cancers . In cellular assays, treatment with this compound resulted in apoptosis in cancer cell lines at concentrations as low as 0.1 µM .
The biological activities of this compound can be attributed to its ability to interact with various biomolecules:
- Inhibition of Enzymes : The compound has been identified as a potential inhibitor of enzymes such as tyrosinase, which plays a role in melanin production. This property may have applications in treating hyperpigmentation disorders .
- Cell Cycle Arrest : In cancer studies, it was observed that the compound could induce G0/G1 phase arrest in A549 lung cancer cells, thereby hindering their proliferation .
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of various benzaldehyde derivatives included this compound. The results indicated that this compound exhibited comparable antioxidant activity to established antioxidants like ascorbic acid, highlighting its potential utility in health supplements aimed at combating oxidative stress .
Case Study 2: Antimicrobial Activity Assessment
In an antimicrobial study, researchers tested a series of thiophene derivatives against multiple bacterial strains. This compound was among the most effective compounds tested, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiophene ring could enhance antimicrobial efficacy further .
Summary Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
